molecular formula C13H13N2+ B1194821 2,9-Dimethyl-beta-carbolinium CAS No. 37689-96-6

2,9-Dimethyl-beta-carbolinium

Cat. No.: B1194821
CAS No.: 37689-96-6
M. Wt: 197.26 g/mol
InChI Key: IWZBJXJNBWUSIU-UHFFFAOYSA-N
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Description

2,9-Dimethyl-beta-carbolinium is a potent neurotoxin of significant interest in neuroscience research, particularly for modeling aspects of Parkinson's disease pathology. This endogenous beta-carboline compound is a high-affinity inhibitor of mitochondrial complex I . Its primary mechanism of action involves the rapid generation of reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential, leading to a catastrophic decrease in cellular ATP levels . This mitochondrial dysfunction subsequently triggers effector caspases, culminating in apoptotic cell death; a significant proportion of cells may also undergo necrosis . Studies demonstrate that this compound causes preferential, dose-dependent death of dopaminergic neurons . Its neurotoxic profile in vivo includes a dose-dependent decrease in striatal dopamine and its metabolites following injection into the substantia nigra . Notably, this methylated beta-carbolinium ion has been detected in human brain tissue, elevating its relevance as a potential endogenous neurotoxicant . Researchers utilize this compound to investigate mechanisms of neuronal death, oxidative stress, and to develop novel neuroprotective strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

37689-96-6

Molecular Formula

C13H13N2+

Molecular Weight

197.26 g/mol

IUPAC Name

2,9-dimethylpyrido[3,4-b]indol-2-ium

InChI

InChI=1S/C13H13N2/c1-14-8-7-11-10-5-3-4-6-12(10)15(2)13(11)9-14/h3-9H,1-2H3/q+1

InChI Key

IWZBJXJNBWUSIU-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C=[N+](C=C3)C

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=[N+](C=C3)C

Synonyms

2,9-dimethyl-beta-carbolinium
2,9-dimethyl-beta-carbolinium iodide
2,9-dimethylnorharman

Origin of Product

United States

Comparison with Similar Compounds

Harmane and Norharmane

  • Structure: Non-methylated β-carbolines with a single indole nitrogen bridge .
  • Mechanism : Inhibit mitochondrial respiration and tyrosine hydroxylase, reducing dopamine biosynthesis. Unlike 2,9-diMe-BC⁺, they require metabolic activation (e.g., methylation) to exert toxicity .
  • Toxicity : Weak apoptotic inducers at high doses compared to 2,9-diMe-BC⁺ . Harmane elevates in PD patients’ blood but lacks direct dopaminergic specificity .

9-Methyl-beta-carboline (9-Me-BC)

  • Structure : Methylated at the 9-position only .
  • Mechanism: Paradoxically neuroprotective—enhances dopaminergic neuron survival, stimulates neurite growth, and reduces inflammation .
  • Functional Contrast : Demonstrates that methylation position dictates β-carboline effects: 9-Me-BC promotes regeneration, while 2,9-diMe-BC⁺ drives degeneration .

MPP⁺

  • Structure : Pyridinium ion derived from MPTP .
  • Mechanism: Inhibits mitochondrial complex I, causing ROS and dopamine depletion. 2,9-diMe-BC⁺ mirrors MPP⁺’s apoptotic pathways but with endogenous origins .
  • Toxicity : Both induce nigrostriatal degeneration, but 2,9-diMe-BC⁺ shows slower progression in vivo .

Paraquat

  • Structure : Bipyridyl herbicide .
  • Less selective for dopaminergic neurons compared to 2,9-diMe-BC⁺ .

Environmental Neurotoxins

TaClo (Trichloroethylene metabolite)

  • Structure: Tetrahydroisoquinoline derivative .
  • Mechanism : Induces α-synuclein aggregation and dopaminergic loss. Unlike 2,9-diMe-BC⁺, its toxicity is independent of mitochondrial complex I inhibition .

Mechanistic and Functional Differences

Compound Mitochondrial Complex I Inhibition ROS Generation Dopamine Depletion Apoptosis Induction Endogenous in PD
2,9-DiMe-BC⁺ Yes Yes Yes Yes Yes
Harmane/Norharmane No (requires activation) Moderate Yes (indirect) Weak Elevated
MPP⁺ Yes Yes Yes Yes No
9-Me-BC No No No No No

Key Research Findings

Neurotoxicity Hierarchy : 2,9-diMe-BC⁺ > MPP⁺ > harmane in dopaminergic cell lines .

Dose Dependency : 2,9-diMe-BC⁺ causes dose-dependent dopamine loss (40–60% reduction at 1–2 nmol in rats) .

Endogenous Role: 2,9-diMe-BC⁺ is detected in PD patient CSF (12/22 cases) but absent in controls .

Contrast with 9-Me-BC : Co-administration studies show 9-Me-BC mitigates 2,9-diMe-BC⁺ toxicity, highlighting structural-activity divergence .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 2,9-Dimethyl-beta-carbolinium with high purity?

  • Methodological Answer : Synthesis typically involves alkylation of β-carboline precursors under controlled conditions. To ensure purity, employ column chromatography followed by recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on documenting reaction parameters (temperature, solvent ratios) and cross-referencing spectral data with literature .

Q. Which analytical techniques are most reliable for detecting this compound in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in complex matrices. Validate assays using spiked controls to account for matrix effects. For tissue distribution studies, combine LC-MS/MS with immunohistochemistry to correlate chemical presence with neuronal damage markers .

Q. What are the key considerations for designing cellular models to study this compound toxicity?

  • Methodological Answer : Use primary dopaminergic neuron cultures to model Parkinsonian toxicity. Include negative controls (untreated cells) and positive controls (e.g., MPTP-treated cells). Measure mitochondrial membrane potential (via JC-1 staining) and reactive oxygen species (ROS) generation to quantify toxicity. Ensure consistency in cell passage number and culture conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic mechanisms of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in dosing regimens or model systems. Conduct a meta-analysis of existing data, focusing on shared endpoints (e.g., dopamine depletion, α-synuclein aggregation). Validate findings using multiple models (e.g., Caenorhabditis elegans, rodent primary neurons) and orthogonal assays (e.g., RNA sequencing for pathway analysis) .

Q. What experimental strategies are effective for investigating the dose-dependent effects of this compound in vivo?

  • Methodological Answer : Use stereotaxic injection in rodent substantia nigra to mimic localized toxicity. Employ longitudinal behavioral testing (rotarod, open field) and post-mortem tyrosine hydroxylase staining to quantify dopaminergic neuron loss. Include a pharmacokinetic sub-study to correlate plasma concentrations with neuropathology .

Q. How should researchers address the metabolic instability of this compound in pharmacokinetic studies?

  • Methodological Answer : Stabilize the compound in plasma samples using enzyme inhibitors (e.g., EDTA for metalloproteases). Use deuterated internal standards in LC-MS/MS to correct for matrix effects. For in vitro metabolism assays, incubate with liver microsomes and identify metabolites via high-resolution MS .

Q. What are the best practices for comparative studies between this compound and MPTP in Parkinsonian models?

  • Methodological Answer : Standardize endpoints (e.g., nigrostriatal degeneration, motor deficits) and dosing (mg/kg equivalents). Use MPTP as a positive control but highlight mechanistic differences: this compound does not require metabolic activation via MAO-B, unlike MPTP. Include proteomic profiling to differentiate pathway activation .

Data Analysis and Reproducibility

Q. How can researchers improve reproducibility in studies on this compound’s neurotoxicity?

  • Methodological Answer : Adopt the ARRIVE guidelines for in vivo studies, reporting detailed animal husbandry and randomization. Share raw data (e.g., neuron counts, LC-MS/MS chromatograms) in supplementary materials. Use blinded analysis for histopathology and behavioral scoring to reduce bias .

Q. What statistical approaches are recommended for analyzing contradictory dose-response data?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Use sensitivity analysis to identify outliers and assess robustness. If heterogeneity persists, stratify data by experimental variables (e.g., species, exposure duration) .

Tables for Key Methodological Comparisons

Parameter Cellular Models In Vivo Models
Primary Endpoint ROS generation, ATP levelsMotor deficits, neuron loss
Key Controls MPTP, vehicleSham surgery, MPTP controls
Optimal Assay MTT assay, JC-1 stainingRotarod, immunohistochemistry
Data Challenges Donor variabilityInter-animal variability

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